3-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol
Description
This compound features a phenol moiety linked via a methylamino bridge to a pyrazole ring substituted with methyl and isopropyl groups. Its molecular formula is C₁₆H₂₃N₃O, with a molecular weight of 281.38 g/mol. The phenol group confers hydrogen-bonding capacity, while the pyrazole core and alkyl substituents influence steric and electronic properties. Synthesis likely involves condensation of a pyrazole-5-methylamine derivative with a phenolic aldehyde, akin to methods described for related pyrazole derivatives (e.g., hydrazine-mediated cyclization and Schiff base formation) .
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
3-[[(2-methyl-5-propan-2-ylpyrazol-3-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C15H21N3O/c1-11(2)15-8-13(18(3)17-15)10-16-9-12-5-4-6-14(19)7-12/h4-8,11,16,19H,9-10H2,1-3H3 |
InChI Key |
XIXFHMOJEFXSKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CNCC2=CC(=CC=C2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol can be achieved through a multi-step process. One common method involves the reaction of 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde with 3-aminomethylphenol under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
3-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Key Observations :
- Phenol vs. Glycoside Substituents: The target compound’s phenol group enables stronger hydrogen bonding compared to mizagliflozin’s glycoside, which enhances water solubility but reduces membrane permeability .
Hydrogen-Bonding and Crystallography
The phenol group in the target compound facilitates robust hydrogen-bond networks, as observed in pyrazole-phenol derivatives (e.g., 2-{5-[2-(4-nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol), where O–H···N and N–H···O interactions dominate crystal packing . In contrast, urea-linked pyrazoles (e.g., 1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea) exhibit bifurcated hydrogen bonds, enhancing thermal stability .
Anticancer and Antimicrobial Potential
- The target compound’s structure aligns with pyrazole derivatives showing anticancer activity, such as N-phenyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine, where the pyridine moiety enhances DNA intercalation .
- Unlike 5-amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (), which has a tetrazole-thioether group for antimicrobial action, the target compound’s phenol may confer antioxidant or tyrosine kinase inhibitory effects .
Druglikeness and ADME Profiles
- Lipophilicity: The isopropyl and methyl groups increase logP (~2.5) compared to more polar analogs like 2-(3-amino-1H-pyrazol-5-yl)phenol (logP ~1.8), favoring blood-brain barrier penetration .
- Metabolic Stability: The methylamino linker may resist oxidative degradation better than ester-containing derivatives (e.g., ethyl 2,4-diaminothiophene-5-yl-3-carboxylate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
